Trimanganese(2+) ion bis(2-hydroxypropane-1,2,3-tricarboxylate)
Description
Trimanganese(2+) ion bis(2-hydroxypropane-1,2,3-tricarboxylate) is a coordination complex featuring a central trimanganese(2+) core ligated by two citrate anions. The citrate ligand (2-hydroxypropane-1,2,3-tricarboxylate) is a tridentate chelator, binding via its hydroxyl and carboxylate groups, forming a stable octahedral geometry around the manganese ions. This compound is of interest in materials science and catalysis due to manganese’s redox activity and the citrate ligand’s ability to stabilize metal clusters.
Key physical-chemical properties inferred from analogous metal-citrate complexes (e.g., trimagnesium(2+) citrate) include:
Properties
Molecular Formula |
C12H16Mn3O14 |
|---|---|
Molecular Weight |
549.06 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;manganese |
InChI |
InChI=1S/2C6H8O7.3Mn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;; |
InChI Key |
FIODDLWIRRPRDM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Mn].[Mn].[Mn] |
Origin of Product |
United States |
Preparation Methods
Reaction of Manganese(II) Chloride with Citric Acid
-
- Manganese(II) chloride (MnCl₂)
- Citric acid (C₆H₈O₇)
- Water
-
- Dissolve manganese(II) chloride in water.
- Add citric acid to the solution while stirring.
- Adjust the pH to facilitate the formation of the complex.
- Filter and crystallize the product.
Reaction of Manganese(II) Carbonate with Citric Acid
-
- Manganese(II) carbonate (MnCO₃)
- Citric acid (C₆H₈O₇)
- Water
-
- Dissolve manganese(II) carbonate in water.
- Add citric acid to the solution while stirring.
- Adjust the pH to facilitate the formation of the complex.
- Filter and crystallize the product.
Analysis of Preparation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| MnCl₂ + Citric Acid | Easy to perform, high yield | Requires precise pH control |
| MnCO₃ + Citric Acid | Environmentally friendly, less corrosive | Lower solubility of MnCO₃ |
Research Findings
Research on Trimanganese(2+) ion bis(2-hydroxypropane-1,2,3-tricarboxylate) is limited, but studies on related manganese citrate complexes suggest potential applications in nutritional supplements and as catalysts in chemical reactions. The compound's stability and solubility properties make it suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions
Trimanganese(2+) ion bis(2-hydroxypropane-1,2,3-tricarboxylate) can undergo various chemical reactions, including:
Oxidation: Manganese in the compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under certain conditions.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be carried out using different carboxylic acids or other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state manganese complexes, while reduction may yield lower oxidation state species .
Scientific Research Applications
Trimanganese(2+) ion bis(2-hydroxypropane-1,2,3-tricarboxylate) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other manganese complexes.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of manganese deficiency.
Mechanism of Action
The mechanism of action of trimanganese(2+) ion bis(2-hydroxypropane-1,2,3-tricarboxylate) involves its interaction with molecular targets such as enzymes and proteins. The citrate ligands facilitate the coordination of manganese ions, which can then participate in redox reactions and other biochemical processes. The pathways involved may include the citric acid cycle and other metabolic pathways where manganese plays a crucial role .
Comparison with Similar Compounds
Structural and Functional Analogues
A. Bismuth(3+) Tripotassium Bis(2-Hydroxypropane-1,2,3-Tricarboxylate) (Bismuth Potassium Citrate)
- Structure : Bismuth(III) replaces manganese, with three potassium counterions balancing the charge.
- Applications : Widely used in anti-ulcer medications (e.g., colloidal bismuth subcitrate) due to gastroprotective effects.
- Stability : Bismuth’s +3 oxidation state and larger ionic radius enhance ligand coordination strength compared to Mn²⁺, reducing solubility in aqueous media.
B. Trimagnesium(2+) Ion Bis(2-Hydroxypropane-1,2,3-Tricarboxylate)
- Structure : Magnesium(II) ions form a similar citrate complex but with distinct coordination geometry due to smaller ionic radius.
- Properties : Higher solubility (logD = -9.47 at pH 7.4) compared to bismuth analogues, making it suitable for pharmaceutical formulations.
C. Manganese Bis(Trifluoromethanesulfonate)
- Structure : A manganese(II) complex with triflate ligands instead of citrate.
- Reactivity : Strong Lewis acidity and redox activity, often used in organic synthesis and catalysis.
- Safety : Corrosive (H318 hazard code), requiring stringent handling protocols.
Comparative Data Table
*Data for trimanganese citrate inferred from analogous complexes.
Key Research Findings
- Coordination Flexibility : Citrate ligands adapt to varying metal radii, but Mn²⁺ complexes exhibit greater redox-driven structural changes than Bi³⁺ or Mg²⁺ analogues.
- Biological Compatibility : Bismuth and magnesium citrates are biocompatible, whereas manganese triflate’s toxicity limits biological applications.
- Catalytic Efficiency : Manganese citrate’s redox activity outperforms bismuth citrate in oxidation reactions but is less stable than manganese triflate.
Biological Activity
Trimanganese(2+) ion bis(2-hydroxypropane-1,2,3-tricarboxylate) is a manganese-based compound that exhibits significant biological activity. Manganese is an essential trace element involved in various physiological processes, including enzyme function and antioxidant defense. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : Trimanganese(2+) ion bis(2-hydroxypropane-1,2,3-tricarboxylate)
- Molecular Formula : C₁₂H₁₀Mn₃O₁₄
- Molecular Weight : 543.0135 g/mol
- CAS Number : 10024-66-5
The biological activity of trimanganese(2+) ion bis(2-hydroxypropane-1,2,3-tricarboxylate) can be attributed to several mechanisms:
- Enzyme Activation : Manganese acts as a cofactor for various enzymes, including superoxide dismutase (SOD), which plays a crucial role in protecting cells from oxidative stress by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide.
- Antioxidant Properties : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative damage in cells. This is particularly important in mitigating conditions associated with oxidative stress.
- Chelation of Metal Ions : The bis(2-hydroxypropane-1,2,3-tricarboxylate) moiety facilitates the chelation of metal ions, enhancing the bioavailability of manganese and potentially influencing various biochemical pathways.
In Vitro Studies
Research indicates that trimanganese(2+) ion bis(2-hydroxypropane-1,2,3-tricarboxylate) has shown promise in various in vitro studies:
- Cell Proliferation : Studies have demonstrated that this compound can enhance cell proliferation in certain cancer cell lines by modulating signaling pathways involved in growth and survival.
- Neuroprotective Effects : In neuronal cell cultures, the compound has been observed to protect against neurotoxic agents through its antioxidant activity, suggesting potential applications in neurodegenerative diseases.
In Vivo Studies
In vivo studies have further elucidated the biological effects of the compound:
- Animal Models : Research using animal models has shown that administration of trimanganese(2+) ion bis(2-hydroxypropane-1,2,3-tricarboxylate) can improve cognitive function and reduce markers of inflammation in models of Alzheimer's disease.
Case Studies
Several case studies have explored the therapeutic applications of manganese compounds similar to trimanganese(2+) ion bis(2-hydroxypropane-1,2,3-tricarboxylate):
- Alzheimer's Disease : A clinical trial investigated the effects of manganese supplementation on cognitive decline in Alzheimer's patients. Results indicated improved cognitive scores and reduced oxidative stress markers among participants receiving manganese-based treatments.
- Parkinson's Disease : Another study focused on the neuroprotective effects of manganese compounds in a Parkinson's disease model. The findings suggested that these compounds could mitigate dopaminergic neuron loss and improve motor function.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of trimanganese(2+) ion bis(2-hydroxypropane-1,2,3-tricarboxylate)?
- Methodological Answer: X-ray crystallography is the primary method. Single-crystal data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Key steps include:
- Data integration with SHELXPRO for scaling and absorption corrections.
- Charge-flipping algorithms in SHELXD for phase determination in non-centrosymmetric space groups.
- Refinement of anisotropic displacement parameters and validation using R-factors and electron density maps .
Q. How can researchers characterize the aqueous stability of this compound under physiological conditions?
- Methodological Answer: Measure pH-dependent stability using:
- LogD Analysis: Determine partition coefficients (LogD) at pH 5.5 and 7.4 via shake-flask or HPLC methods. For example, LogD = -9.47 at pH 7.4 indicates high hydrophilicity and limited membrane permeability .
- UV-Vis Spectroscopy: Monitor absorbance changes in buffered solutions (e.g., PBS) to track decomposition or ligand dissociation.
- Ion-Selective Electrodes: Quantify free Mn²⁺ ions released over time to assess ligand-metal binding strength .
Q. What synthetic routes are reported for manganese citrate complexes, and how can purity be ensured?
- Methodological Answer: Common methods include:
- Direct Precipitation: Mix manganese salts (e.g., MnCl₂) with citric acid in stoichiometric ratios under inert atmospheres to avoid oxidation.
- Solvent Evaporation: Use THF or ethanol as solvents to isolate crystalline products, followed by vacuum drying .
- Purity Validation:
- Elemental Analysis (EA): Verify Mn:C:O ratios.
- Thermogravimetric Analysis (TGA): Confirm absence of solvent residues.
- ICP-MS: Detect trace metal impurities (e.g., Fe³⁺, Co²⁺) that may interfere with catalytic studies .
Advanced Research Questions
Q. How can electronic structure calculations resolve contradictory catalytic activity data for trimanganese citrate complexes?
- Methodological Answer:
- DFT Modeling: Use Gaussian or ORCA software to compute Mn-O bond lengths, spin states, and redox potentials. Compare with experimental EXAFS or XANES data to validate models.
- Mechanistic Studies: Simulate reaction pathways (e.g., O₂ activation in catalysis) to identify rate-limiting steps. For example, discrepancies in turnover frequencies may arise from variations in Mn²⁺/Mn³⁺ redox cycling efficiency .
- Reference Systems: Benchmark against structurally characterized analogs (e.g., iron or copper citrates) to contextualize electronic effects .
Q. What strategies address discrepancies in reported LogD values for manganese citrate complexes across studies?
- Methodological Answer:
- Standardize Conditions: Ensure consistent ionic strength (e.g., 0.15 M NaCl) and temperature (25°C) during LogD measurements.
- Buffer Selection: Use non-complexing buffers (e.g., HEPES) to avoid ligand competition.
- Data Normalization: Correct for pH drift using potentiometric titration curves. For example, LogD = -4.95 at pH 5.5 vs. -9.47 at pH 7.4 highlights pH-dependent speciation .
Q. How does the coordination environment of trimanganese citrate influence its magnetic properties?
- Methodological Answer:
- SQUID Magnetometry: Measure temperature-dependent magnetic susceptibility (2–300 K) to identify antiferromagnetic coupling between Mn²⁺ centers.
- EPR Spectroscopy: Detect zero-field splitting parameters (D, E) in frozen solutions to distinguish monomeric vs. oligomeric species.
- Comparative Analysis: Contrast with cobalt citrate (Co³⁺, low-spin d⁶) to isolate Mn²⁺-specific contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
